molecular formula C29H44N8O9S B14221353 L-Prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-aspartic acid CAS No. 827300-27-6

L-Prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-aspartic acid

Cat. No.: B14221353
CAS No.: 827300-27-6
M. Wt: 680.8 g/mol
InChI Key: JDPLTIUWAYTZFB-YFNVTMOMSA-N
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Description

L-Prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-aspartic acid is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-aspartic acid likely involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include:

    Protecting Groups: To prevent unwanted side reactions, amino acids are protected at their reactive sites.

    Coupling Reagents: Agents like HBTU or DIC are used to facilitate the formation of peptide bonds.

    Deprotection: Removal of protecting groups using reagents like TFA.

Industrial Production Methods

Industrial production of such peptides may involve large-scale SPPS or recombinant DNA technology, where microorganisms are engineered to produce the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: Involving reagents like hydrogen peroxide or oxygen.

    Reduction: Using agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, methanol, dichlorometh

Properties

CAS No.

827300-27-6

Molecular Formula

C29H44N8O9S

Molecular Weight

680.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]butanedioic acid

InChI

InChI=1S/C29H44N8O9S/c1-47-13-10-20(26(43)37-22(28(45)46)15-23(39)40)35-25(42)19(5-3-12-33-29(30)31)34-27(44)21(14-16-6-8-17(38)9-7-16)36-24(41)18-4-2-11-32-18/h6-9,18-22,32,38H,2-5,10-15H2,1H3,(H,34,44)(H,35,42)(H,36,41)(H,37,43)(H,39,40)(H,45,46)(H4,30,31,33)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

JDPLTIUWAYTZFB-YFNVTMOMSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2

Origin of Product

United States

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